molecular formula C13H15NO4 B14709091 N-(3-Oxobutanoyl)-L-phenylalanine CAS No. 17667-55-9

N-(3-Oxobutanoyl)-L-phenylalanine

Cat. No.: B14709091
CAS No.: 17667-55-9
M. Wt: 249.26 g/mol
InChI Key: JNJOVFOMTWYMGA-NSHDSACASA-N
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Description

N-(3-Oxobutanoyl)-L-phenylalanine is an organic compound that belongs to the family of N-acyl amino acids This compound features a phenylalanine residue linked to a 3-oxobutanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Oxobutanoyl)-L-phenylalanine typically involves the acylation of L-phenylalanine with 3-oxobutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-Oxobutanoyl)-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The phenylalanine residue can undergo substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various N-acyl derivatives.

Scientific Research Applications

N-(3-Oxobutanoyl)-L-phenylalanine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-Oxobutanoyl)-L-phenylalanine involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. Its molecular targets include enzymes like aminoacyl-tRNA synthetases and transaminases, which play crucial roles in protein synthesis and amino acid metabolism.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Oxobutanoyl)-L-homoserine lactone: A related compound involved in quorum sensing in bacteria.

    N-(3-Oxobutanoyl)-L-tyrosine: Another N-acyl amino acid with a similar structure but different biological activity.

Uniqueness

N-(3-Oxobutanoyl)-L-phenylalanine is unique due to its specific structure, which combines the properties of phenylalanine and the 3-oxobutanoyl group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.

Properties

CAS No.

17667-55-9

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

(2S)-2-(3-oxobutanoylamino)-3-phenylpropanoic acid

InChI

InChI=1S/C13H15NO4/c1-9(15)7-12(16)14-11(13(17)18)8-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,16)(H,17,18)/t11-/m0/s1

InChI Key

JNJOVFOMTWYMGA-NSHDSACASA-N

Isomeric SMILES

CC(=O)CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O

Canonical SMILES

CC(=O)CC(=O)NC(CC1=CC=CC=C1)C(=O)O

Origin of Product

United States

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